molecular formula C9H10N2O B3050298 [(4-Methoxyphenyl)amino]acetonitrile CAS No. 24889-95-0

[(4-Methoxyphenyl)amino]acetonitrile

Cat. No.: B3050298
CAS No.: 24889-95-0
M. Wt: 162.19 g/mol
InChI Key: OWNQIZJEBGJLSW-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)amino]acetonitrile is an organic compound with the molecular formula C9H10N2O. It is known for its role as a chiral auxiliary in various chemical reactions, particularly in the asymmetric synthesis of pharmaceutical compounds. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and an acetonitrile moiety.

Scientific Research Applications

[(4-Methoxyphenyl)amino]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs, particularly in the synthesis of antiplatelet agents like Clopidogrel Hydrogen Sulfate.

    Industry: The compound is used in the manufacture of various chemical intermediates and fine chemicals.

Safety and Hazards

“[(4-Methoxyphenyl)amino]acetonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and harmful to aquatic life with long-lasting effects .

Future Directions

While the future directions for “[(4-Methoxyphenyl)amino]acetonitrile” are not explicitly mentioned in the available resources, its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . This suggests that it may continue to be an area of interest in organic synthesis research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)amino]acetonitrile typically involves the cyanoacetylation of amines. One common method is the reaction of 4-methoxyaniline with cyanoacetic acid or its esters under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)amino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)amino]acetonitrile involves its role as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. The methoxy and amino groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetonitrile: Similar in structure but lacks the amino group, making it less versatile in certain reactions.

    4-Methoxybenzyl cyanide: Another related compound with different reactivity due to the absence of the amino group.

Uniqueness

[(4-Methoxyphenyl)amino]acetonitrile is unique due to its combination of a methoxy group, an amino group, and a nitrile group, which provides a balance of steric and electronic properties. This makes it particularly useful as a chiral auxiliary in asymmetric synthesis, offering advantages in terms of selectivity and efficiency.

Properties

IUPAC Name

2-(4-methoxyanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNQIZJEBGJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947784
Record name (4-Methoxyanilino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-95-0
Record name 2-[(4-Methoxyphenyl)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24889-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-Methoxyphenyl)amino)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024889950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methoxyanilino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-methoxyphenyl)amino]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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